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Compound of Interest

Compound Name: 4-Tert-butyl-1,3-thiazol-2-amine

Cat. No.: B189682

An In-Depth Technical Guide to the Physicochemical Properties of 4-Tert-butyl-1,3-thiazol-2-
amine

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physicochemical properties of
4-Tert-butyl-1,3-thiazol-2-amine, a heterocyclic amine of interest in medicinal chemistry and
drug discovery. The information herein is intended to support research and development
activities by providing key data and standardized experimental methodologies.

Core Physicochemical Data

The physicochemical properties of a compound are critical determinants of its pharmacokinetic
and pharmacodynamic behavior. These properties influence its absorption, distribution,
metabolism, excretion (ADME), and overall suitability as a drug candidate. The key
physicochemical parameters for 4-Tert-butyl-1,3-thiazol-2-amine are summarized below.
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Significance in Drug

Property Value
Development
Defines the elemental
composition and is the basis
Molecular Formula C7H12N2S

for molecular weight

calculation.

Affects diffusion rates and the

Molecular Weight 156.25 g/mol [1] ability to cross biological
membranes.
Indicates purity and solid-state
Melting Point 98-103 °C[1] stability; relevant for

formulation and storage.

LogP (Octanol/Water)

2.0228 (Calculated)[2]

A measure of lipophilicity,
which influences solubility,
permeability, and plasma

protein binding.

Aqueous Solubility

Limited (Qualitative)[3]

Crucial for absorption and
formulation; low solubility can

hinder bioavailability.

pKa (Predicted)

~5.5-6.5 (Amine)

Governs the ionization state at
physiological pH, affecting
solubility, receptor binding, and

membrane transport.

Topological Polar Surface Area

Predicts transport properties

such as intestinal absorption

38.91 A2 , .
(TPSA) and blood-brain barrier
penetration.
Influences binding interactions
Hydrogen Bond Donors 1 with biological targets and
contributes to solubility.
Hydrogen Bond Acceptors 3 Influences binding interactions

with biological targets and
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contributes to solubility.

A low number suggests

conformational rigidity, which
Rotatable Bonds 0

can be favorable for target

binding.

Note: The pKa value is an estimation based on typical values for 2-aminothiazole derivatives
and has not been experimentally determined from the search results.

Experimental Protocols

Detailed and reproducible methodologies are essential for the accurate determination of
physicochemical properties. The following sections outline standard protocols for key
experiments.

Melting Point Determination (Capillary Method)

This method provides a melting point range, which is indicative of the compound's purity.

Methodology:

Sample Preparation: A small, dry sample of 4-Tert-butyl-1,3-thiazol-2-amine is finely
powdered and packed into a capillary tube to a depth of 2-3 mm.

o Apparatus Setup: The capillary tube is placed in a melting point apparatus.

e Heating: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the
expected melting point.

o Observation: The temperature at which the first drop of liquid appears (onset of melting) and
the temperature at which the entire solid phase has liquefied (completion of melting) are
recorded.

Reporting: The result is reported as a temperature range (e.g., 98-103 °C).

Workflow for Melting Point Determination
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Caption: Workflow for determining melting point via the capillary method.
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LogP Determination (Shake-Flask Method)

The shake-flask method is the traditional and most reliable method for experimentally
determining the octanol-water partition coefficient (LogP).[4]

Methodology:

» Phase Preparation: Equal volumes of n-octanol and a suitable aqueous buffer (e.g.,
phosphate-buffered saline, pH 7.4) are pre-saturated by mixing for 24 hours, followed by
separation.[5]

o Sample Dissolution: A known amount of 4-Tert-butyl-1,3-thiazol-2-amine is dissolved in the
pre-saturated aqueous phase. The concentration should be below the solubility limit.

» Partitioning: The aqueous solution is mixed with an equal volume of the pre-saturated n-
octanol in a separatory funnel or vial.

o Equilibration: The mixture is agitated (shaken) for a set period (e.g., 1-2 hours) to allow for
equilibrium to be reached. The mixture is then allowed to stand until the two phases are
clearly separated.

o Concentration Analysis: The concentration of the compound in both the aqueous and n-
octanol phases is determined using a suitable analytical technique, such as UV-Vis
spectroscopy or HPLC.

o Calculation: The patrtition coefficient (P) is calculated as the ratio of the concentration in the
octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of
P.[6]

Workflow for LogP Determination
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Caption: Workflow for LogP determination using the shake-flask method.
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pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining the pKa of ionizable groups.

[7]

Methodology:

Sample Preparation: A precise amount of 4-Tert-butyl-1,3-thiazol-2-amine is dissolved in a
suitable solvent, typically a co-solvent system like methanol/water, to ensure solubility.[8]

« Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a
magnetic stirrer.

e Titration: A standardized solution of a strong acid (e.g., HCI) is added incrementally to the
amine solution using a burette.[9]

o Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing
the system to reach equilibrium.[7]

o Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant
added. The pKa is determined from the pH at the half-equivalence point, where 50% of the
amine has been protonated.[7]

Biological Context: 2-Aminothiazoles as Kinase
Inhibitors

While specific signaling pathway interactions for 4-Tert-butyl-1,3-thiazol-2-amine are not
extensively documented, the broader class of 2-aminothiazole derivatives is well-established
for its wide range of biological activities, including anticancer, anti-inflammatory, and
antimicrobial effects.[2][10] A significant number of these compounds function as kinase
inhibitors.[11][12] Kinases are crucial enzymes that regulate numerous cellular processes, and
their dysregulation is a hallmark of many diseases, particularly cancer.

The 2-aminothiazole scaffold serves as a "privileged structure" that can form key hydrogen
bond interactions within the ATP-binding pocket of various kinases, such as Src family kinases
and Cyclin-Dependent Kinases (CDKs).[13][14] By blocking the ATP binding site, these
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inhibitors prevent the phosphorylation of downstream substrate proteins, thereby interrupting
the signaling cascade that promotes cell proliferation and survival.

Generalized Kinase Inhibition Pathway

Inhibition by 2-Aminothiazole Derivative
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Caption: Generalized pathway showing kinase inhibition by a 2-aminothiazole derivative.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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